MAO‑B Isoform Selectivity: 130‑Fold Preference for MAO‑B Over MAO‑A in Human Enzyme Assays
In a direct head‑to‑head comparison within the same assay system using human purified MAO enzymes expressed in insect cell membranes, Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- (tested as BDBM50450826 / CHEMBL4214270) exhibited an MAO‑B IC₅₀ of 300 nM versus an MAO‑A IC₅₀ of 39,000 nM [1]. This corresponds to a 130‑fold higher potency for MAO‑B inhibition relative to MAO‑A. In contrast, a closely related 8‑hydroxyquinoline derivative (BDBM50401987 / CHEMBL1492484) tested under comparable conditions demonstrated an MAO‑B IC₅₀ of 15,400 nM and an MAO‑A IC₅₀ of 100,000 nM, yielding only a ~6.5‑fold MAO‑B preference [2]. The target compound is therefore approximately 51‑fold more potent against MAO‑B (300 nM vs. 15,400 nM) and exhibits a 20‑fold greater selectivity window than this comparator.
| Evidence Dimension | MAO-B inhibition potency (IC₅₀) and MAO-B vs. MAO-A selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 300 nM (0.30 μM); MAO-A IC₅₀ = 39,000 nM (39 μM); Selectivity ratio = 130‑fold |
| Comparator Or Baseline | BDBM50401987 (CHEMBL1492484): MAO-B IC₅₀ = 15,400 nM (15.4 μM); MAO-A IC₅₀ = 100,000 nM (100 μM); Selectivity ratio = 6.5‑fold |
| Quantified Difference | 51‑fold greater MAO‑B potency; 20‑fold greater MAO‑B selectivity |
| Conditions | Human purified MAO-A and MAO-B expressed in insect cell membranes; kynuramine conversion to 4‑hydroxyquinoline measured via fluorescence assay after 20 min incubation |
Why This Matters
This quantitative difference justifies procurement of the 2‑chloro‑7‑acetamido derivative specifically for studies requiring potent MAO‑B inhibition with minimal MAO‑A cross‑reactivity, a desirable profile for Parkinson's disease and neuroprotection research where MAO‑B is a validated therapeutic target.
- [1] BindingDB BDBM50450826 (CHEMBL4214270). Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)-: MAO‑B IC₅₀ = 300 nM; MAO‑A IC₅₀ = 39,000 nM (ChEMBL‑curated data). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450826 View Source
- [2] BindingDB BDBM50401987 (CHEMBL1492484). Comparator 8‑hydroxyquinoline derivative: MAO‑B IC₅₀ = 15,400 nM; MAO‑A IC₅₀ = 100,000 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987 View Source
